Thaxtomin A

Descripción

This compound has been reported in Streptomyces acidiscabies, Streptomyces ipomoeae, and Streptomyces scabiei with data available.

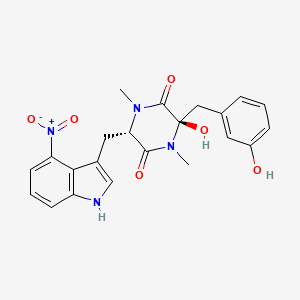

a phytotoxin produced by Streptomyces scabies; RN given for (3R-trans)-isomer; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,6S)-3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDNJYNIEGRRKV-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122380-18-1 | |

| Record name | Thaxtomine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122380181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Thaxtomin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thaxtomin A, a potent phytotoxin, is the primary virulence determinant in a range of plant-pathogenic Streptomyces species, most notably Streptomyces scabies, the causative agent of common scab disease in potatoes and other root vegetables. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its production and purification, summarizes quantitative data on its yields, and illustrates the key biological pathways associated with its biosynthesis and mode of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and herbicide development.

Discovery and Initial Characterization

This compound was first identified as the primary phytotoxic compound produced by Streptomyces scabies. Its discovery was a significant breakthrough in understanding the molecular basis of common scab disease. Researchers observed that sterile culture filtrates of pathogenic S. scabies strains could reproduce the disease symptoms on potato tubers, indicating the presence of a secreted virulence factor. Subsequent research focused on isolating and identifying this active compound.

The structure of this compound was elucidated as a unique nitrated dipeptide, specifically a 2,5-diketopiperazine derived from the amino acids L-phenylalanine and 4-nitro-L-tryptophan. Several analogues of thaxtomin have since been identified, with this compound being the predominant and most phytotoxic variant produced by most pathogenic Streptomyces species. The pathogenicity of various S. scabies isolates has been directly correlated with their ability to produce this compound.[1][2]

Production and Yield of this compound

The production of this compound by Streptomyces species is highly dependent on the culture medium and specific strain. Oat bran broth (OBB) has been identified as a particularly effective medium for inducing this compound production in vitro.[3][4] The yield of this compound can vary significantly between different Streptomyces strains and under different culture conditions.

| Streptomyces Strain | Culture Medium | This compound Yield | Reference |

| S. scabies 87-22 | Oatmeal Broth (OMB) | 4.25 µg/mL | [4] |

| S. scabies 84-34 | Oatmeal Broth (OMB) | 0.17 µg/mL | |

| S. acidiscabies 84-110 | Oatmeal Broth (OMB) | 2.65 µg/mL | |

| S. acidiscabies 90-25 | Oatmeal Broth (OMB) | 4.45 µg/mL | |

| S. scabies EF-35 | Oat Bran Medium | Not explicitly quantified, but used for purification | |

| Heterologous S. coelicolor M1154 | Optimized Medium | 504.6 µg/mL |

Experimental Protocols

Culture and Production of this compound

Objective: To cultivate Streptomyces species for the production of this compound.

Materials:

-

Streptomyces isolate (e.g., S. scabies, S. acidiscabies)

-

Oat Bran Broth (OBB) or Oatmeal Broth (OMB)

-

Shaking incubator

-

Sterile culture flasks

Protocol:

-

Prepare Oat Bran Broth (OBB) medium. A typical recipe consists of 20 g of oat bran per liter of water.

-

Inoculate sterile OBB with a spore suspension or mycelial fragments of the desired Streptomyces strain.

-

Incubate the cultures at 25-30°C with shaking (e.g., 125 rpm) for 6-8 days. Optimal incubation time may vary depending on the strain.

Extraction of this compound

Objective: To extract this compound from the culture supernatant.

Materials:

-

Culture supernatant from Streptomyces culture

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separate the mycelia from the culture broth by centrifugation.

-

Extract the culture supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the ethyl acetate fractions.

-

Concentrate the ethyl acetate extract to dryness using a rotary evaporator.

Purification of this compound

Objective: To purify this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica (B1680970) Gel 60 thin-layer chromatography (TLC) plates

-

Whatman KC18F reversed-phase TLC plates

-

Developing solvents: Chloroform-methanol (7:3, v/v) for silica gel TLC

-

HPLC system with a C18 column

Protocol:

-

Thin-Layer Chromatography (TLC):

-

Dissolve the dried crude extract in a small volume of methanol.

-

Apply the concentrated extract to a Silica Gel 60 TLC plate.

-

Develop the plate using a chloroform-methanol (7:3, v/v) solvent system.

-

This compound appears as a distinct yellow spot. Scrape the yellow band from the plate.

-

Elute this compound from the silica gel with chloroform-methanol (7:3, v/v).

-

For further purification, apply the eluted material to a reversed-phase Whatman KC18F TLC plate.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For quantitative analysis and high-purity isolation, subject the partially purified this compound to reverse-phase HPLC.

-

A typical system utilizes a C18 column.

-

An isocratic mobile phase of 30% acetonitrile (B52724) and 70% water can be used for separation.

-

Monitor the elution at 380 nm, the characteristic absorbance wavelength for this compound.

-

Structural Characterization

Objective: To confirm the identity and structure of the purified this compound.

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To confirm the characteristic absorbance maximum at around 380 nm.

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving a dedicated gene cluster, designated txt. This cluster contains genes encoding the necessary enzymes for its synthesis and regulation.

Figure 1: Biosynthetic pathway of this compound in Streptomyces.

The biosynthesis begins with the nitration of L-tryptophan to 4-nitro-L-tryptophan, a reaction catalyzed by the cytochrome P450 monooxygenase TxtE, which utilizes nitric oxide generated by the nitric oxide synthase TxtD. The non-ribosomal peptide synthetases (NRPSs) TxtA and TxtB then catalyze the condensation and cyclization of 4-nitro-L-tryptophan and L-phenylalanine to form the diketopiperazine core, resulting in Thaxtomin D. The MbtH-like protein, TxtH, is thought to act as a chaperone, ensuring the proper functioning of the NRPS enzymes. Finally, another cytochrome P450 monooxygenase, TxtC, performs two hydroxylation steps to produce the final product, this compound. The entire biosynthetic gene cluster is regulated by TxtR, a transcriptional activator that is induced by cellobiose, a component of plant cell walls.

Experimental Workflow

The overall process from cultivation to characterization of this compound follows a systematic workflow.

Figure 2: Experimental workflow for this compound isolation and characterization.

Mode of Action in Plants

This compound is a potent inhibitor of cellulose (B213188) biosynthesis in plants. This inhibition disrupts the formation of the plant cell wall, leading to cell swelling, necrosis, and the characteristic symptoms of common scab disease. The precise molecular target of this compound within the cellulose synthesis pathway is an active area of research. Its phytotoxic effects are observed at nanomolar concentrations.

Figure 3: Signaling pathway of this compound's mode of action in plants.

In addition to its direct effects on cellulose synthesis, this compound has been shown to induce plant defense responses, such as the production of phytoalexins like scopoletin. This suggests a complex interaction between the toxin and the plant's defense signaling pathways.

Conclusion

This compound remains a molecule of significant interest due to its role in plant disease and its potential as a bioherbicide. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further research into its biosynthesis, regulation, and mode of action. This guide provides a comprehensive overview of the key technical aspects related to the discovery and isolation of this compound, serving as a valuable resource for the scientific community.

References

The Thaxtomin A Biosynthetic Pathway in Streptomyces scabies: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces scabies, the primary causative agent of common scab disease in potato and other root vegetables, produces a family of phytotoxins known as thaxtomins. Thaxtomin A, the most abundant of these, is a nitrated dipeptide that acts as a potent inhibitor of cellulose (B213188) biosynthesis in plants, facilitating the pathogen's penetration of host tissues.[1] The biosynthesis of this compound is a complex process orchestrated by a conserved gene cluster and is tightly regulated in response to host-derived signals. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic and enzymatic components, regulatory networks, and key experimental methodologies used in its characterization.

The this compound Biosynthetic Gene Cluster (txt)

The genetic blueprint for this compound biosynthesis is encoded within a well-characterized gene cluster, which is part of a larger, mobile pathogenicity island in S. scabies.[2][3] This allows for the horizontal transfer of pathogenicity to other Streptomyces species.[3] The core thaxtomin biosynthetic gene cluster consists of seven genes: txtA, txtB, txtC, txtD, txtE, txtH, and txtR.[1][4][5]

| Gene | Encoded Protein | Function in this compound Biosynthesis |

| txtA | Non-ribosomal Peptide Synthetase (NRPS) | Activates and incorporates L-phenylalanine.[6] |

| txtB | Non-ribosomal Peptide Synthetase (NRPS) | Activates and incorporates 4-nitro-L-tryptophan.[6] |

| txtC | Cytochrome P450 Monooxygenase | Catalyzes post-cyclization hydroxylation reactions.[7] |

| txtD | Nitric Oxide Synthase (NOS) | Produces nitric oxide (NO) from L-arginine for the nitration of L-tryptophan.[7] |

| txtE | Cytochrome P450 Monooxygenase | Catalyzes the site-specific nitration of L-tryptophan.[1] |

| txtH | MbtH-like protein | Accessory protein, likely involved in the proper functioning of the NRPS adenylation domains.[4][6] |

| txtR | AraC/XylS family transcriptional regulator | Pathway-specific positive regulator, activated by cellobiose (B7769950).[2] |

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the modification of the amino acid precursors, L-tryptophan and L-phenylalanine, followed by their condensation and subsequent modifications.

Precursor Modification: The Nitration of L-tryptophan

A key and unusual step in thaxtomin biosynthesis is the nitration of L-tryptophan. This process is initiated by the enzyme TxtD , a nitric oxide synthase (NOS), which generates nitric oxide (NO) from L-arginine.[7] The subsequent site-specific nitration of L-tryptophan at the 4-position of the indole (B1671886) ring is catalyzed by the cytochrome P450 monooxygenase TxtE , utilizing the NO produced by TxtD.[1][4] This results in the formation of 4-nitro-L-tryptophan.

Dipeptide Assembly via Non-Ribosomal Peptide Synthesis

The core dipeptide structure of this compound is assembled by two large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs), TxtA and TxtB .[6]

-

TxtA is responsible for the recognition, activation (adenylation), and covalent tethering (thiolation) of L-phenylalanine .

-

TxtB performs the same functions for the modified amino acid, 4-nitro-L-tryptophan .[6]

The condensation of these two amino acids, followed by cyclization, results in the formation of the diketopiperazine scaffold of thaxtomin. The MbtH-like protein, TxtH , is thought to be an essential accessory protein for the proper function of the adenylation domains of TxtA and TxtB.[4]

Final Tailoring Steps: Hydroxylation

The final step in the biosynthesis of this compound is the hydroxylation of the diketopiperazine ring. This reaction is catalyzed by another cytochrome P450 monooxygenase, TxtC , which introduces hydroxyl groups at specific positions on the molecule.[7]

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, ensuring that this potent phytotoxin is only synthesized in the presence of a suitable host plant.

The Central Role of TxtR and Cellobiose

The primary level of regulation is controlled by TxtR , an AraC/XylS family transcriptional regulator encoded within the txt gene cluster.[2] TxtR functions as a pathway-specific activator, directly binding to the promoter regions of the thaxtomin biosynthetic genes and upregulating their transcription.[2]

The activity of TxtR is, in turn, allosterically regulated by cellobiose , a disaccharide unit of cellulose.[2] It is hypothesized that cellobiose, released from the cell walls of growing plant tissues, serves as a host-derived signal.[3] The binding of cellobiose to TxtR enhances its ability to activate the transcription of the txt gene cluster, thus linking thaxtomin production directly to the presence of a susceptible plant host.[2]

Global Regulatory Influences: The bld Genes

Beyond the pathway-specific regulation by TxtR, the biosynthesis of this compound is also influenced by a network of global regulatory genes, particularly the bld (bald) gene family. These genes are known to control morphological differentiation and secondary metabolism in Streptomyces.[8] Deletion of several bld genes in S. scabies has been shown to significantly downregulate the expression of the thaxtomin biosynthetic genes.[8][9] In many cases, this effect is mediated through the reduced expression of txtR, indicating a hierarchical regulatory cascade.[8]

Quantitative Data on this compound Production

| Strain | Genotype | Condition/Medium | This compound Production (Relative to Wild-Type) | Reference |

| S. scabies 87-22 | Wild-Type | TDM + Cellobiose | 100% | [10] |

| S. scabies 87-22 ΔbglC | β-glucosidase mutant | TDM + Cellobiose | ~120% | [10] |

| S. scabies EF-35 | Wild-Type | Oat bran medium | 100% | [11] |

| Mutant M1 | NTG mutagenesis | Oat bran medium | 5% - 50% | [11] |

| Mutant M8 | NTG mutagenesis | Oat bran medium | 5% - 50% | [11] |

| Mutant M19 | NTG mutagenesis | Oat bran medium | 5% - 50% | [11] |

| Mutant M16 | Glutamic acid auxotroph | Oat bran medium | ~0.3% | [11] |

| Mutant M13 | NTG mutagenesis | Oat bran medium | Not detected | [11] |

| S. scabies 87-22 Δbld mutants (5 strains) | bld gene deletions | - | Significantly downregulated thaxtomin biosynthetic gene expression | [8][9] |

| S. scabies 87-22 ΔtxtR | txtR deletion | - | Abolished | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a variety of molecular and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces scabies via Intergeneric Conjugation

This protocol describes the generation of a targeted gene deletion mutant in S. scabies using a non-replicative vector delivered from E. coli.

-

Construction of the Gene Deletion Cassette:

-

Amplify the upstream and downstream flanking regions (typically ~1-2 kb) of the target gene from S. scabies genomic DNA using PCR.

-

Fuse the upstream and downstream fragments together using overlap extension PCR or a similar cloning technique. This creates the deletion cassette.

-

Clone the deletion cassette into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., pKC1139).[5] This vector should carry an origin of transfer (oriT) and a selectable marker for Streptomyces (e.g., apramycin (B1230331) resistance).

-

-

Transformation of E. coli Donor Strain:

-

Transform the constructed plasmid into a methylation-deficient E. coli donor strain, such as ET12567, which also contains a helper plasmid (e.g., pUZ8002) providing the necessary transfer functions.[5][12]

-

Select for transformants on LB agar (B569324) containing the appropriate antibiotics for both the shuttle vector and the helper plasmid.

-

-

Intergeneric Conjugation:

-

Grow an overnight culture of the E. coli donor strain. Dilute and regrow to mid-log phase (OD600 of 0.4-0.6).[12]

-

Harvest and wash the E. coli cells to remove antibiotics.

-

Prepare a spore suspension of the recipient S. scabies strain. Heat-shock the spores (e.g., 50°C for 10 minutes) to induce germination.[12]

-

Mix the E. coli donor cells and the germinated S. scabies spores.

-

Plate the mixture onto a suitable conjugation medium (e.g., MS agar) and incubate.[12]

-

-

Selection of Exconjugants:

-

After incubation, overlay the plates with a solution containing an antibiotic to select for the shuttle vector (e.g., apramycin) and an antibiotic to counter-select against the E. coli donor (e.g., nalidixic acid).[12]

-

Incubate until exconjugant colonies appear.

-

-

Screening for Double Crossover Mutants:

-

Patch the exconjugant colonies onto media with and without the selection marker. Colonies that have lost the vector through a second homologous recombination event will be sensitive to the antibiotic.

-

Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers that flank the target gene.

-

Extraction and Quantification of this compound by HPLC-MS

This protocol outlines the procedure for extracting this compound from S. scabies cultures and quantifying its abundance using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

Culturing and Harvesting:

-

Inoculate S. scabies into a suitable liquid medium for thaxtomin production (e.g., oat bran broth).[1]

-

Incubate the cultures with shaking for an appropriate period (e.g., 5-7 days).

-

Separate the mycelium from the culture supernatant by centrifugation.

-

-

Extraction of this compound:

-

Extract the culture supernatant with an equal volume of an organic solvent, such as ethyl acetate, multiple times.[1]

-

Pool the organic phases and evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.

-

-

Sample Preparation for HPLC-MS:

-

Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).[13]

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC-MS Analysis:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).[13]

-

Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.[13]

-

The HPLC system is coupled to a mass spectrometer, which is operated in a mode to detect the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions (e.g., using Multiple Reaction Monitoring - MRM).[13]

-

Quantify the amount of this compound by comparing the peak area from the sample to a standard curve generated using purified this compound of known concentrations.

-

Conclusion

The this compound biosynthetic pathway in Streptomyces scabies is a fascinating example of the intricate molecular machinery that underpins plant pathogenicity. The pathway involves a unique combination of enzymatic reactions, including nitration and non-ribosomal peptide synthesis, to produce a potent phytotoxin. The tight regulation of this pathway, which is responsive to host-derived signals, highlights the sophisticated interplay between the pathogen and its plant host. A thorough understanding of this pathway not only provides fundamental insights into microbial secondary metabolism and virulence but also presents potential targets for the development of novel strategies to control common scab disease and for the biotechnological production of this compound as a potential bioherbicide. Further research, particularly in the biochemical characterization of the biosynthetic enzymes, will undoubtedly uncover more secrets of this remarkable metabolic pathway.

References

- 1. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NON-MICHAELIS-MENTEN KINETICS IN CYTOCHROME P450-CATALYZED REACTIONS | Annual Reviews [annualreviews.org]

- 3. Development and optimization of an intergeneric conjugation system and analysis of promoter activity in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. sketchviz.com [sketchviz.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. courses.washington.edu [courses.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. Verification Required - Princeton University Library [oar.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Nitric oxide synthase enzymology in the 20 years after the Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Cellulose Biosynthesis by Thaxtomin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thaxtomin A, a phytotoxin produced by pathogenic Streptomyces species, is a potent inhibitor of cellulose (B213188) biosynthesis in plants. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its effects on cellulose synthase (CESA) complexes, the resulting alterations in plant cell wall architecture, and the downstream signaling events. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and visualizes the involved pathways and workflows to support further research and potential applications in drug development and agriculture.

Introduction

Cellulose, the most abundant biopolymer on Earth, is a critical structural component of plant cell walls, providing mechanical strength and influencing cell shape and expansion. The biosynthesis of cellulose is a complex process orchestrated by plasma membrane-localized cellulose synthase (CESA) complexes. Disruption of this process can have profound effects on plant growth and development. This compound, a cyclic dipeptide phytotoxin, has emerged as a key molecule for studying cellulose biosynthesis due to its specific inhibitory action. Understanding the precise mechanism of this compound is crucial for developing strategies to combat plant diseases caused by Streptomyces and for its potential use as a tool in cell wall research and as a lead compound for herbicide development.

Mechanism of Action of this compound

This compound's primary mode of action is the direct or indirect inhibition of cellulose synthase (CESA) activity at the plasma membrane.[1] This inhibition leads to a rapid and significant reduction in the production of crystalline cellulose.[2]

Impact on Cellulose Synthase Complexes

Spinning disc confocal microscopy has revealed that this compound treatment leads to a depletion of CESA complexes from the plasma membrane.[2][3] These complexes are subsequently found to accumulate in microtubule-associated compartments within the cytoplasm.[2][3] This suggests that this compound may interfere with the stability, trafficking, or insertion of CESA complexes into the plasma membrane, rather than directly inhibiting the catalytic activity of the enzyme itself.

Downstream Effects on Cell Wall Composition and Gene Expression

The inhibition of cellulose synthesis by this compound triggers a compensatory response in the plant, leading to significant changes in the overall composition of the cell wall. A notable decrease in crystalline cellulose is accompanied by an increase in the deposition of pectins and hemicelluloses.[2] This alteration in cell wall architecture is a common response to cellulose biosynthesis inhibition.[2]

Furthermore, treatment with this compound induces global changes in gene expression. Transcriptional profiling has shown that genes involved in both primary and secondary cellulose synthesis are affected.[1] Interestingly, there is a significant overlap in the gene expression profiles induced by this compound and another well-characterized cellulose synthesis inhibitor, isoxaben (B1672637), suggesting a common signaling pathway is activated in response to cell wall stress.[1] This includes the upregulation of genes related to cell wall remodeling, defense responses, and programmed cell death.[1]

Role of Calcium Signaling

Emerging evidence suggests the involvement of a calcium signaling cascade in the plant's response to this compound. Treatment with the toxin induces a rapid and transient influx of Ca²⁺ into the cytosol.[4][5] This calcium signature is thought to be a key early event in the signaling pathway that ultimately leads to downstream responses such as changes in gene expression and, in some cases, programmed cell death.[4][5] The precise mechanisms by which calcium signaling is initiated and how it orchestrates the subsequent cellular changes are areas of active investigation.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound on cellulose biosynthesis has been quantified in several studies. The following table summarizes key data from research on Arabidopsis thaliana.

| Parameter | Plant Species | Value | Method | Reference |

| IC₅₀ (Seedling Growth) | Arabidopsis thaliana | 25-50 nM | Root growth inhibition assay | [6] |

| Cellulose Reduction | Arabidopsis thaliana | ~40-50% reduction at 10-40 µM | Crystalline cellulose content analysis | [7] |

| ¹⁴C-Glucose Incorporation | Arabidopsis thaliana | Significant inhibition at 100 nM and 500 nM | Radiolabeled glucose incorporation into the acid-insoluble cell wall fraction | [6][8] |

| CESA Particle Velocity | Arabidopsis thaliana | No initial effect on velocity, but reduced density | Spinning disc confocal microscopy | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Quantification of Crystalline Cellulose (Updegraff Method)

This protocol is adapted from established methods for determining crystalline cellulose content in plant tissues.[7]

Materials:

-

Dried plant material (e.g., etiolated hypocotyls)

-

Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water)

-

67% (v/v) Sulfuric acid

-

Anthrone (B1665570) reagent (dissolved in sulfuric acid)

-

Glucose standards

-

Spectrophotometer

Procedure:

-

Sample Preparation: Weigh 5-10 mg of dried, ground plant material into a screw-cap tube.

-

Delignification and Hemicellulose Removal: Add 1.5 mL of acetic-nitric reagent to each tube. Incubate at 100°C for 30 minutes.

-

Washing: Cool the tubes and centrifuge to pellet the cellulose. Discard the supernatant. Wash the pellet sequentially with deionized water, acetone, and then allow it to air dry.

-

Hydrolysis: Add 1 mL of 67% sulfuric acid to the dried pellet and incubate at room temperature for 1 hour to hydrolyze the cellulose to glucose.

-

Colorimetric Quantification: Take an aliquot of the hydrolyzed sample and add it to the anthrone reagent. Heat at 100°C for 5-10 minutes to allow color development.

-

Measurement: Cool the samples and measure the absorbance at 620 nm.

-

Calculation: Determine the glucose concentration from a standard curve prepared with known glucose concentrations. Calculate the cellulose content as a percentage of the initial dry weight.

¹⁴C-Glucose Incorporation Assay

This assay measures the rate of new cellulose synthesis by tracking the incorporation of radiolabeled glucose.[6]

Materials:

-

Plant seedlings (e.g., 4-day-old etiolated Arabidopsis seedlings)

-

Liquid culture medium

-

¹⁴C-labeled glucose

-

This compound

-

Acetic-nitric reagent

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Pre-incubation: Grow seedlings in liquid culture. Pre-incubate the seedlings with the desired concentrations of this compound for a specified period (e.g., 2 hours).

-

Labeling: Add ¹⁴C-glucose to the medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized cell wall material.

-

Washing: Harvest the seedlings and wash them thoroughly with unlabeled medium and water to remove unincorporated ¹⁴C-glucose.

-

Fractionation: Treat the seedlings with hot acetic-nitric reagent to hydrolyze non-cellulosic polysaccharides. The remaining insoluble pellet is enriched in crystalline cellulose.

-

Measurement: Add scintillation cocktail to the cellulose pellet and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the amount of incorporated radioactivity in this compound-treated samples to control samples to determine the percentage of inhibition of cellulose synthesis.

Visualization of CESA Complexes by Spinning Disc Confocal Microscopy

This technique allows for the real-time visualization of fluorescently tagged CESA complexes in the plasma membrane of living plant cells.[3]

Materials:

-

Transgenic plants expressing a fluorescently tagged CESA protein (e.g., GFP-CESA3 in Arabidopsis)

-

Spinning disc confocal microscope with a high-sensitivity camera

-

Appropriate laser lines and emission filters for the fluorescent protein

-

Microscope slides and coverslips

-

Agarose (B213101) pads for mounting

Procedure:

-

Sample Preparation: Grow transgenic seedlings under appropriate conditions (e.g., etiolated for hypocotyl imaging).

-

Mounting: Carefully mount a seedling on a microscope slide with a thin agarose pad to immobilize it without causing significant stress.

-

Imaging:

-

Locate the epidermal cells of the desired tissue (e.g., hypocotyl).

-

Focus on the plasma membrane to visualize the punctate signals of the CESA complexes.

-

Acquire time-lapse image series to observe the movement and density of the CESA particles.

-

-

Treatment: To observe the effect of this compound, the inhibitor can be added to the mounting medium or the seedlings can be pre-treated before imaging.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the density of CESA particles (number of particles per unit area) and their velocity.

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for this compound's mechanism of action on cellulose biosynthesis.

Experimental Workflow for Investigating this compound

Caption: A typical experimental workflow for studying the effects of this compound on cellulose biosynthesis.

Conclusion

This compound serves as a powerful molecular probe for dissecting the intricate process of cellulose biosynthesis in plants. Its mechanism of action involves the disruption of cellulose synthase complexes at the plasma membrane, leading to a cascade of downstream events including alterations in cell wall composition, global changes in gene expression, and the activation of a calcium-dependent signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of this compound and to explore its potential applications in agriculture and biotechnology. Further research is warranted to fully elucidate the direct molecular target of this compound and the complete signaling network that governs the plant's response to this potent inhibitor of cellulose biosynthesis.

References

- 1. Transcriptional profiling in response to inhibition of cellulose synthesis by this compound and isoxaben in Arabidopsis thaliana suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant cell growth and ion flux responses to the streptomycete phytotoxin this compound: calcium and hydrogen flux patterns revealed by the non-invasive MIFE technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. An Arabidopsis Mutant Resistant to this compound, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Thaxtomin A on Plant Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thaxtomin A, a cyclic dipeptide phytotoxin produced by pathogenic Streomyces species, is a potent disruptor of plant cell function. Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a critical process for cell wall integrity and plant development. This disruption triggers a cascade of downstream events, including significant alterations in cell wall composition, changes in ion fluxes across the plasma membrane, reprogramming of gene expression, and ultimately, the induction of programmed cell death (PCD). This technical guide provides an in-depth overview of the multifaceted biological activities of this compound on plant cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism: Inhibition of Cellulose Biosynthesis

The foundational biological activity of this compound is its role as a potent inhibitor of cellulose synthesis.[1][2] This action is central to its phytotoxicity, leading to the characteristic symptoms of plant cell hypertrophy, root and shoot stunting, and tissue necrosis.[3][4]

Impact on Cellulose Synthase (CESA) Complexes

This compound directly affects the cellulose synthase (CESA) complexes located at the plasma membrane. Spinning disc confocal microscopy has revealed that treatment with this compound depletes CESA complexes from the plasma membrane.[5] These complexes are then observed to accumulate in small, microtubule-associated compartments within the cytoplasm, suggesting that the toxin interferes with either the stability or the trafficking of these essential enzyme complexes.

Alterations in Cell Wall Composition

The inhibition of cellulose synthesis prompts a compensatory response in the plant cell, leading to significant remodeling of the cell wall. Chemical analysis of cell walls from this compound-treated plants shows a marked reduction in crystalline cellulose content. Concurrently, there is an increase in the deposition of matrix polysaccharides, specifically pectins and hemicelluloses, as the cell attempts to compensate for the structural deficit.

Quantitative Data on this compound Activity

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies, providing a comparative look at its potency across different assays and plant systems.

Table 1: Effect of this compound on Plant Growth

| Plant Species | Assay | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | Seedling Growth | I₅₀ (Root Length) | 25 - 50 nM | |

| Arabidopsis thaliana | Seedling Growth | I₅₀ (General) | ~10 ppb (~23 nM) | |

| Beet, Carrot, Radish, Turnip | Seedling Growth | Hypocotyl Elongation | Significant stunting at 50-200 nM |

| Tomato, Potato | Seedling Growth | Root Length | Less sensitive than A. thaliana | |

Table 2: this compound-Induced Cell Death

| Plant System | Concentration | Time | Cell Death (%) | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana cells | 10 µM | 6 hours | ~50% | |

| Nicotiana tabacum BY2 cells | 10 µM | 6 hours | ~20% | |

| Nicotiana tabacum BY2 cells | 20 µM | 6 hours | ~40% |

| Arabidopsis thaliana cells | 1 µM | 48 hours | ~45% | |

Table 3: Effect of this compound on Cellulose Synthesis in Arabidopsis thaliana

| This compound Conc. | Preincubation | Assay | Effect | Reference(s) |

|---|---|---|---|---|

| 100 nM | 24 hours | [¹⁴C]-Glucose Incorporation | Reduced incorporation into cellulosic fraction from 28% to 16% |

| 500 nM | 24 hours | [¹⁴C]-Glucose Incorporation | Reduced incorporation into cellulosic fraction from 28% to 6% | |

Table 4: Changes in Cell Wall Composition

| Plant System | This compound Conc. | Duration | Component | Change | Reference(s) |

|---|---|---|---|---|---|

| Arabidopsis thaliana | 200 nM | 48 hours | Crystalline Cellulose | Reduced | |

| Arabidopsis thaliana | 200 nM | 48 hours | Pectins | Increased | |

| Arabidopsis thaliana | 200 nM | 48 hours | Hemicellulose | Increased |

| Hybrid Poplar Cells | Not specified | 24 hours | Crystalline Cellulose | -12% | |

Table 5: Alterations in Gene Expression

| Plant System | Gene/Pathway | Effect | Fold Change | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | Primary Cellulose Synthesis (CESA1, CESA2, CESA3, CESA5, CESA6) | Repression | Not specified | |

| Arabidopsis thaliana | Pectin Metabolism & Cell Wall Remodeling | Altered Expression | Not specified | |

| Arabidopsis thaliana | Defense-related genes | Induction | Not specified | |

| Potato Tuber (cv. Red Pontiac) | Phenylalanine ammonia-lyase (PAL) | Induction | 17.92 | |

| Potato Tuber (cv. Red Pontiac) | Cinnamate-4-hydroxylase (C4H) | Induction | 14.23 |

| Potato Tuber (cv. Red Pontiac) | Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) | Induction | 8.38 | |

Signaling Pathways and Ion Fluxes

This compound perception, likely through the stress induced by cell wall disruption, triggers rapid signaling events at the plasma membrane.

Calcium and Proton Fluxes

A key early event in the plant cell's response to this compound is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol. This Ca²⁺ influx occurs within a minute of toxin application and is considered a crucial part of an early signaling cascade. In addition to the Ca²⁺ influx, this compound also stimulates a significant efflux of protons (H⁺) across the plasma membrane, leading to acidification of the cell wall space.

Species-Specific Signaling to Programmed Cell Death (PCD)

While the inhibition of cellulose synthesis is a common starting point, the downstream signaling pathway leading to PCD can vary between plant species. In Arabidopsis thaliana, the this compound-induced Ca²⁺ influx is a critical upstream event in the signaling cascade that culminates in cell death. In contrast, studies on tobacco BY-2 cells show that while this compound still induces PCD, it does so through a pathway that does not appear to involve a significant influx of Ca²⁺, suggesting the existence of alternative, Ca²⁺-independent routes to cell death.

Figure 1: Logical relationship of this compound's effects on plant cells.

Figure 2: Comparative signaling pathways for PCD in different plant models.

Programmed Cell Death (PCD)

This compound induces a form of PCD that is genetically controlled, requiring active gene expression and de novo protein synthesis. A hallmark of this process is the fragmentation of nuclear DNA, a characteristic feature of apoptosis in animal cells. However, the PCD induced by this compound is considered atypical because it does not trigger classical defense responses often associated with the hypersensitive response (HR), such as a rapid oxidative burst or the expression of defense genes like PR1. It is hypothesized that the rapid inhibition of cellulose biosynthesis and the resulting changes to cell wall integrity act as the primary trigger for this cell death program.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cellulose Biosynthesis Inhibition Assay ([¹⁴C]-Glucose Incorporation)

This assay measures the effect of this compound on the synthesis of new cellulose by tracking the incorporation of radiolabeled glucose into different cell wall fractions.

-

Plant Material: 4-day-old etiolated Arabidopsis thaliana seedlings grown in liquid culture.

-

Preincubation: Aseptically transfer approximately 250 seedlings into fresh liquid growth medium containing the desired concentration of this compound (e.g., 100 nM or 500 nM) or a solvent control (methanol). Pre-incubate for 24 hours in the dark at 21°C.

-

Labeling: Wash the seedlings three times with glucose-free medium to remove the toxin and any unlabeled glucose. Resuspend the seedlings in 3 mL of growth medium containing 1.0 µCi/mL [¹⁴C]-glucose. Incubate for 2 hours in the dark at 21°C.

-

Fractionation: Wash the labeled seedlings extensively to remove unincorporated [¹⁴C]-glucose. Extract the cell wall material. Fractionate the cell wall into an acid-soluble fraction (containing hemicellulose and pectins) and an acid-insoluble fraction (primarily crystalline cellulose) using a nitric/acetic acid reagent.

-

Quantification: Measure the radioactivity in both the acid-soluble and acid-insoluble fractions using liquid scintillation counting. The inhibition of cellulose synthesis is determined by the relative decrease of ¹⁴C incorporation into the acid-insoluble fraction compared to the control.

Figure 3: Experimental workflow for the [¹⁴C]-Glucose incorporation assay.

Programmed Cell Death Analysis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect the DNA fragmentation characteristic of PCD.

-

Sample Preparation: Treat plant cell suspension cultures or tissues (e.g., root tips) with this compound for the desired time.

-

Fixation: Fix the cells in a 4% paraformaldehyde solution in PBS for 15-60 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS. Permeabilize the cell walls and membranes by incubating in a permeabilization solution (e.g., 0.25% Triton X-100 in PBS or an enzyme cocktail for cell wall digestion) for 20-30 minutes.

-

TUNEL Reaction: Wash the cells again with PBS. Incubate the samples in the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP or BrdU), for 1 hour at 37°C in a humidified chamber. Include a positive control (pre-treated with DNase I) and a negative control (without the TdT enzyme).

-

Visualization: Stop the reaction and wash the cells. If using indirect detection (e.g., BrdU), perform subsequent incubation steps with a labeled anti-BrdU antibody. Counterstain the nuclei with a DNA dye like DAPI or Propidium Iodide.

-

Microscopy: Mount the samples on a slide and visualize using fluorescence or confocal microscopy. TUNEL-positive nuclei (indicating DNA fragmentation) will exhibit fluorescence corresponding to the label used.

Figure 4: Experimental workflow for the TUNEL assay for PCD detection.

Ion Flux Measurement (MIFE™ Technique)

The non-invasive Microelectrode Ion Flux Estimation (MIFE™) technique allows for real-time measurement of specific ion fluxes (e.g., Ca²⁺, H⁺) near the surface of living plant tissue.

-

Electrode Preparation: Fabricate ion-selective microelectrodes from borosilicate glass capillaries. The tip is backfilled with a specific ionophore-containing liquid ion-exchange resin (LIX) for the ion of interest (e.g., Ca²⁺ or H⁺) and then filled with a backfilling solution.

-

Calibration: Calibrate each electrode in a series of solutions with known ion concentrations to determine its Nernst slope.

-

Sample Mounting: Immobilize the plant tissue (e.g., an excised root segment) in a measuring chamber containing a bathing medium (e.g., 0.2 mM KCl, 0.1 mM CaCl₂).

-

Measurement: Position the calibrated microelectrodes near the surface of the tissue using a micromanipulator. The MIFE system moves the electrodes between two points (one close to the cell surface, one slightly further away) in a slow, square-wave motion.

-

Data Acquisition: The system records the electrochemical potential difference between the two points. This difference is used by the MIFEFLUX software to calculate the net ion flux based on Fick's law of diffusion.

-

Treatment: After recording a stable baseline flux, inject this compound into the chamber to the desired final concentration and continue recording to measure the induced changes in ion flux kinetics.

Visualization of CESA Complexes (Spinning Disc Confocal Microscopy)

This high-speed microscopy technique is ideal for imaging the dynamics of fluorescently-tagged proteins, like CESA, in living cells with minimal phototoxicity.

-

Plant Material: Use a transgenic plant line expressing a fluorescently-tagged CESA protein (e.g., Arabidopsis thaliana expressing GFP::CESA3). Grow seedlings under appropriate conditions (e.g., 3-day-old etiolated seedlings).

-

Sample Preparation: Mount the seedlings or excised tissue (e.g., hypocotyl) for microscopy. If treating with this compound, this can be done by adding the toxin to the liquid mounting medium.

-

Microscope Setup: Use an inverted microscope equipped with a spinning disc confocal unit, a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion), and a sensitive camera (e.g., EMCCD).

-

Imaging: Excite the fluorescent protein using the appropriate laser line (e.g., 488 nm for GFP). Acquire time-lapse images of the plasma membrane plane in epidermal cells to visualize the abundance and movement of the fluorescently-tagged CESA complexes.

-

Analysis: Analyze the acquired images to quantify the density of CESA particles in the plasma membrane and their velocity. Compare these parameters between control and this compound-treated samples.

Conclusion and Future Directions

This compound is a powerful tool for studying plant cell wall biology and stress signaling. Its primary action as a cellulose synthesis inhibitor triggers a complex and multifaceted response in plant cells, involving cell wall remodeling, ion signaling, transcriptional reprogramming, and programmed cell death. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers investigating these processes. Future research will likely focus on identifying the direct molecular target of this compound within the CESA complex, further dissecting the species-specific signaling pathways that differentiate between survival responses and PCD, and exploring the potential for engineering resistance to this compound in susceptible crops.

References

- 1. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound production and virulence are controlled by several bld gene global regulators in Streptomyces scabies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Habituation to this compound increases resistance to common scab in ‘Russet Burbank’ potato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Thaxtomin A as a Phytotoxin in Potato Common Scab

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Potato common scab, primarily caused by the actinobacterium Streptomyces scabiei, poses a significant threat to potato production worldwide, leading to substantial economic losses due to reduced tuber quality and marketability[1][2][3]. The primary pathogenicity determinant of this disease is Thaxtomin A, a nitrated dipeptide phytotoxin[4][5]. This technical guide provides a comprehensive overview of this compound's role as a phytotoxin, detailing its mechanism of action, the plant's defense responses, quantitative data on its effects, and key experimental protocols for its study. This compound acts as a potent inhibitor of cellulose (B213188) biosynthesis, leading to a cascade of cellular events including cell hypertrophy, membrane disruption, and ultimately, the characteristic necrotic lesions of common scab. In response, the potato plant activates a complex defense network involving calcium signaling, the phenylpropanoid pathway, and the upregulation of specific stress-related genes. Understanding these intricate interactions at a molecular level is crucial for developing novel strategies to control common scab, including the design of targeted inhibitors or the breeding of resistant potato cultivars.

Introduction

Streptomyces scabiei and related species are soil-dwelling, filamentous bacteria responsible for common scab disease in potatoes and other taproot crops. The disease is characterized by the formation of superficial, raised, or pitted corky lesions on the tuber surface, which severely diminishes their commercial value. The production of the phytotoxin this compound is essential for the pathogen's virulence; mutants unable to synthesize the toxin are non-pathogenic. This compound is a cyclic dipeptide that belongs to the 2,5-dioxopiperazine family and is notable for its unique nitroindole moiety, which is critical for its phytotoxic activity. Its primary mode of action is the inhibition of cellulose synthesis in expanding plant tissues, a discovery that has positioned it as a key tool for studying plant cell wall biology in addition to its role in plant pathology.

Mechanism of Action of this compound

Primary Target: Cellulose Biosynthesis Inhibition

The principal molecular target of this compound is the plant's cellulose synthesis machinery. At nanomolar concentrations, it effectively inhibits the incorporation of glucose into crystalline cellulose within the plant cell wall. This disruption weakens the cell wall's structural integrity, making it unable to withstand the internal turgor pressure of the cell. While the precise binding site remains unknown, evidence suggests that this compound destabilizes the cellulose synthase (CESA) complexes in the plasma membrane. This leads to a significant reduction in crystalline cellulose content, often accompanied by a compensatory increase in pectin (B1162225) and hemicellulose fractions.

Cellular and Ultrastructural Effects

The inhibition of cellulose synthesis triggers a dramatic series of cytological and morphological changes.

-

Cell Swelling and Hypertrophy: The most immediate and visible effect on susceptible plant cells is dramatic swelling and radial expansion (hypertrophy), as the weakened primary cell wall can no longer constrain cell growth isotropically.

-

Ultrastructural Disorganization: Electron microscopy studies on this compound-treated potato tuber tissues reveal significant cellular disorganization. Key observations include the detachment of the plasmalemma from the cell wall, the appearance of fibrillar material in the intercellular space and cytoplasm, and eventually, the complete collapse of cellular contents.

-

Programmed Cell Death (PCD): At higher concentrations, this compound induces an atypical form of programmed cell death in plant cells. This cell death is dependent on new gene transcription but appears to bypass classical defense hormone signaling pathways like those involving salicylic (B10762653) acid, jasmonate, or ethylene.

Caption: this compound's primary mechanism of action.

Potato's Defense Response to this compound

Plants are not passive targets and mount a multi-layered defense response upon perception of this compound. This response involves rapid signaling events and the activation of metabolic pathways aimed at reinforcing cell structures and producing antimicrobial compounds.

Early Signaling Events

One of the earliest detectable plant responses to this compound is an alteration in ion fluxes across the plasma membrane. Specifically, the toxin induces a rapid influx of calcium ions (Ca²⁺) into the cytoplasm. This Ca²⁺ signature is a common feature in plant stress signaling and likely acts as a secondary messenger to initiate downstream defense cascades.

Activation of Defense Pathways

This compound triggers a robust defense response characterized by the activation of specific metabolic and signaling pathways:

-

Phenylpropanoid Pathway: The toxin significantly induces the expression of genes involved in the phenylpropanoid pathway. This pathway is crucial for the synthesis of a vast array of secondary metabolites, including precursors for lignin (B12514952) and suberin, as well as various phenolic compounds that can have antimicrobial properties or act as signaling molecules. The browning of tuber tissue exposed to this compound is not solely due to necrosis but is also a result of the accumulation and oxidation of these phenolic compounds.

-

Lignification and Suberization: A key consequence of phenylpropanoid pathway activation is ectopic lignification and the reinforcement of cell walls. Suberin, a complex lipid and phenolic polymer, is a critical component of the potato tuber's native periderm and wound-healing response, forming a physical barrier against pathogens. The accumulation of phenolic precursors induced by this compound may contribute to reinforcing this suberized barrier.

-

EDS1/PAD4 Signaling: Recent studies have shown that this compound can act as a chemical activator of the EDS1 (Enhanced Disease Susceptibility 1) and PAD4 (Phytoalexin Deficient 4) signaling pathway, which is a central component of plant basal immunity.

Caption: Potato defense signaling in response to this compound.

Quantitative Analysis of this compound Phytotoxicity

The effects of this compound are dose-dependent, and its production levels in pathogenic Streptomyces strains correlate with disease severity.

Table 1: Dose-Response Relationships of this compound

| Effect Measured | Plant/System | Effective Concentration Range | Reference(s) |

|---|---|---|---|

| Seedling Growth Inhibition | Arabidopsis thaliana | Nanomolar (nM) concentrations cause significant stunting. | |

| Cell Death (Electrolyte Leakage) | Potato, Beet, Turnip Leaf Disks | 200 - 400 nM induces significant cell death. | |

| Callus Habituation | Potato 'Russet Burbank' | Calli habituated from 0.2 µM up to 0.6 µM. | |

| Inhibition of ¹⁴C-Glucose Incorporation | Etiolated Arabidopsis Seedlings | 100 - 500 nM shows significant inhibition. |

| HPLC Calibration Curve | Analytical Standard | Linear range from 10 nM to 1,000 nM. | |

Table 2: Correlation between this compound Production and Disease Severity

| Parameter 1 | Parameter 2 | Correlation | Finding | Reference(s) |

|---|---|---|---|---|

| This compound Production in Culture (µg/mL) | Tuber Surface Infected (%) | Positive (R = 0.60) | An increase of 1 µg/mL in production corresponds to an 11% increase in disease severity. |

| In Vitro this compound Production | In Planta Symptom Severity | No significant correlation found in one study with 14 strains. | Suggests other virulence factors or in planta regulation are also critical. | |

Table 3: Effects of Inhibitors on this compound Production by S. scabiei

| Inhibitor | Concentration | Maximum Inhibition Rate | Reference(s) |

|---|---|---|---|

| Copper Sulfate (CuSO₄) | 0.002 g/mL | 57.02% | |

| Zinc Sulfate (ZnSO₄) | 0.005 g/mL | 41.29% |

| Tryptophan (Trp) | Foliar Application | Exogenous Trp can strongly inhibit this compound production. | |

Key Experimental Protocols

Detailed and reproducible methodologies are essential for studying the effects of this compound.

Protocol: this compound Phytotoxicity Bioassay (Tuber Slice Method)

This assay is commonly used to screen potato cultivars for resistance or to assess the phytotoxicity of this compound solutions.

-

Tuber Preparation: Select healthy, mature potato tubers. Surface sterilize by washing thoroughly, followed by immersion in 10% bleach for 10 minutes and rinsing with sterile distilled water.

-

Slicing: Under sterile conditions, cut tubers into uniform slices or disks (e.g., 1 cm diameter, 5 mm thick).

-

Treatment Application: Place tuber slices in a sterile petri dish on moistened filter paper. Apply a small, known volume (e.g., 20 µL) of this compound solution (at various concentrations, dissolved in methanol (B129727) or water) to the center of each slice. Use the solvent alone as a negative control.

-

Incubation: Seal the petri dishes with paraffin (B1166041) film and incubate in the dark at room temperature (e.g., 25°C) for 48-72 hours.

-

Assessment: Evaluate the response by measuring the diameter and observing the intensity of the resulting brown/necrotic lesion. Cell death can be quantified using Evans Blue staining or an electrolyte leakage assay.

Caption: Workflow for the tuber slice phytotoxicity assay.

Protocol: Cellulose Synthesis Inhibition Assay (¹⁴C-Glucose Incorporation)

This method directly quantifies the effect of this compound on the rate of cellulose synthesis.

-

Seedling Culture: Grow seedlings (e.g., Arabidopsis) axenically in liquid culture for 4 days in the dark (etiolated).

-

Pre-incubation: Transfer approximately 250 seedlings to fresh liquid medium containing the desired concentration of this compound (e.g., 0, 100, 500 nM) and pre-incubate for 24 hours.

-

Labeling: Add ¹⁴C-labeled glucose to the medium and incubate for 1-2 hours to allow incorporation into newly synthesized cell wall polymers.

-

Fractionation: Harvest the seedlings, wash thoroughly, and homogenize. Perform a series of chemical extractions to separate cell wall fractions. An acid-insoluble fraction, typically obtained after treating with acetic-nitric acid reagent, represents the crystalline cellulose.

-

Quantification: Measure the radioactivity of the acid-insoluble (cellulosic) and acid-soluble (non-cellulosic) fractions using a scintillation counter.

-

Analysis: Compare the amount of ¹⁴C incorporated into the cellulosic fraction of treated samples versus the untreated control to determine the percentage of inhibition.

Caption: Workflow for ¹⁴C-Glucose incorporation assay.

Protocol: Gene Expression Analysis via RT-qPCR

This protocol is used to quantify changes in the transcript levels of defense-related genes in response to this compound.

-

Plant Treatment: Treat potato tissues (e.g., leaf disks, tuber slices) or seedlings with a specific concentration of this compound for a defined time course (e.g., 0, 6, 12, 24 hours). Include a mock-treated control.

-

RNA Extraction: Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit or a standard Trizol/CTAB method.

-

RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers (e.g., for PAL, PR1), and a fluorescent dye (e.g., SYBR Green). Run the reaction in a real-time PCR cycler.

-

Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of target genes to one or more stably expressed reference genes (e.g., Actin, EF1α). Calculate relative gene expression using the ΔΔCt method.

Protocol: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in bacterial culture filtrates or plant extracts.

-

Sample Preparation: Centrifuge bacterial cultures to remove cells. Extract the supernatant twice with an equal volume of ethyl acetate. Evaporate the organic solvent to dryness under a stream of nitrogen and re-dissolve the residue in a known volume of methanol.

-

Chromatography:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is typically used.

-

Flow Rate: A standard flow rate is 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Detection: Monitor the eluent using a UV detector at this compound's characteristic absorbance maximum (~400 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS) in positive ion mode.

-

Quantification: Create a standard curve using purified this compound of known concentrations (e.g., 10-1000 nM). Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

This compound is unequivocally the key virulence factor in potato common scab, acting as a potent and specific inhibitor of cellulose biosynthesis. Its action triggers a cascade of events, from cell wall weakening and hypertrophy to the induction of programmed cell death and a complex host defense response. The quantitative relationship between toxin production and disease severity underscores its importance as a target for disease control.

Future research and development efforts should focus on several key areas:

-

Target Identification: Elucidating the precise molecular binding site of this compound on the cellulose synthase complex could enable the rational design of competitive inhibitors or compounds that stabilize the complex.

-

Host Resistance Mechanisms: Further characterization of the signaling pathways (e.g., EDS1/PAD4) and downstream genes activated by this compound in resistant versus susceptible potato cultivars will identify key genetic markers for breeding programs. Manipulating genes involved in the plant's response to the toxin is a promising avenue for developing resistant varieties.

-

Inhibiting Toxin Production: Screening for compounds or biological control agents that inhibit the this compound biosynthetic pathway or degrade the toxin in the soil offers a direct strategy for disease management.

-

Drug Development Analogs: The high specificity of this compound makes it a valuable chemical probe for studying cell wall biology. Its structure could serve as a scaffold for developing novel herbicides or other bioactive compounds targeting cellulose synthesis.

References

- 1. The Silencing of the StPAM16-1 Gene Enhanced the Resistance of Potato Plants to the Phytotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of Streptomyces scabies Causing Potato Scab by Various Detection Techniques, Its Pathogenicity and Determination of Host-Disease Resistance in Potato Germplasm [mdpi.com]

- 4. Habituation to this compound increases resistance to common scab in ‘Russet Burbank’ potato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound production and virulen ... | Article | H1 Connect [archive.connect.h1.co]

The Phytotoxin Thaxtomin A: A Technical Guide to its Natural Production by Soil Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thaxtomin A is a potent phytotoxin and the primary virulence factor for several plant-pathogenic Streptomyces species, the causative agents of common scab disease in a variety of crops.[1][2][3][4] This nitrated dipeptide disrupts cellulose (B213188) biosynthesis in plants, leading to characteristic disease symptoms such as stunted growth and necrotic lesions.[1] Beyond its role in plant pathology, this compound's unique mode of action makes it a subject of interest for potential applications in herbicide development. This technical guide provides an in-depth overview of the natural producers of this compound in soil bacteria, detailing quantitative production data, experimental protocols for its study, and the intricate signaling pathways governing its biosynthesis.

Natural Producers of this compound

The ability to produce this compound is predominantly found in a group of plant-pathogenic soil bacteria belonging to the genus Streptomyces. These filamentous Gram-positive bacteria are renowned for their complex secondary metabolism. The primary species identified as natural producers of this compound include:

-

Streptomyces scabies : Widely regarded as the main causative agent of common scab disease.

-

Streptomyces acidiscabies : Another significant pathogen responsible for common scab.

-

Streptomyces turgidiscabies : Also a known causative agent of common scab.

-

Streptomyces ipomoeae : A pathogen that causes disease on sweet potatoes and also produces thaxtomins.

The genetic machinery for this compound biosynthesis is located on a large, mobile pathogenicity island, which facilitates its transfer between different Streptomyces species, contributing to the emergence of new pathogenic strains.

Quantitative Production of this compound

The production of this compound by Streptomyces species can vary significantly depending on the bacterial strain and culture conditions. Several studies have quantified its production, providing valuable data for research and potential biotechnological applications.

| Streptomyces Species/Strain | Culture Medium | This compound Production (µg/mL) | Reference |

| Streptomyces scabies 87-22 | Oatmeal Broth (OMB) | 4.25 | |

| Streptomyces scabies 84-34 | Oatmeal Broth (OMB) | 0.17 | |

| Streptomyces acidiscabies 84-110 | Oatmeal Broth (OMB) | 2.65 | |

| Streptomyces acidiscabies 90-25 | Oatmeal Broth (OMB) | 4.45 | |

| Streptomyces scabies (Highly virulent isolate St.1) | Not Specified | 3.1 (mg/mL) | |

| Streptomyces scabies (Moderately virulent isolate St.2) | Not Specified | 2.26 (mg/mL) | |

| Streptomyces scabies (Weakly virulent isolate St.3) | Not Specified | 1.18 (mg/mL) | |

| Streptomyces coelicolor M1154 (Heterologous host) | Not Specified | 289.5 - 504.6 | |

| Streptomyces albus J1074 (Heterologous host) | Not Specified | 168 |

Note: Production levels can be influenced by factors such as the specific composition of the medium, pH, temperature, and aeration. Heterologous expression in optimized strains can significantly enhance yields.

Experimental Protocols

Isolation and Culture of this compound-Producing Streptomyces

Objective: To isolate and cultivate pathogenic Streptomyces species from infected plant material.

Methodology:

-

Sample Collection: Obtain soil samples or infected plant tissues (e.g., potato tubers with scab lesions).

-

Surface Sterilization: Wash the plant material thoroughly with sterile water. Surface sterilize by immersing in a 10% bleach solution for 10 minutes, followed by three rinses with sterile distilled water.

-

Isolation: Aseptically remove small sections of the lesion margin and place them onto a selective agar (B569324) medium, such as ISP-4 (International Streptomyces Project Medium 4) containing nalidixic acid and nystatin (B1677061) to inhibit the growth of other bacteria and fungi.

-

Incubation: Incubate the plates at 28°C for 7-14 days.

-

Sub-culturing: Streptomyces-like colonies, typically characterized by their earthy odor and dry, chalky appearance, are then sub-cultured to obtain pure isolates.

-

Culture for this compound Production: For this compound production, inoculate pure isolates into a suitable liquid medium, such as Oat Bran Broth (OBB), and incubate at 25-28°C with shaking for 7 days.

Extraction and Quantification of this compound

Objective: To extract and quantify the amount of this compound produced in liquid culture.

Methodology:

-

Culture Harvest: After incubation, centrifuge the liquid culture to separate the mycelia from the supernatant.

-

Solvent Extraction: Acidify the supernatant to pH 4.0 with HCl and extract twice with an equal volume of ethyl acetate.

-

Evaporation: Combine the organic phases and evaporate to dryness under reduced pressure.

-

Resuspension: Resuspend the dried extract in a known volume of methanol.

-

Quantification: Analyze the resuspended extract using High-Performance Liquid Chromatography (HPLC). This compound can be detected by its characteristic absorbance at 380 nm. Quantification is achieved by comparing the peak area to a standard curve of purified this compound.

Signaling Pathways and Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of signaling pathways that respond to environmental cues, particularly signals from the host plant.

Core Biosynthetic and Regulatory Pathway

The biosynthesis of this compound is initiated by the detection of cello-oligosaccharides, such as cellobiose, which are breakdown products of plant cell walls. This triggers a signaling cascade that activates the expression of the txt gene cluster.

Caption: Core signaling pathway for this compound biosynthesis initiated by cellobiose.

Global Regulatory Influence on this compound Production

The production of this compound is also influenced by global regulatory genes, such as the bld gene family, which control broader aspects of Streptomyces development, including secondary metabolism and morphological differentiation.

Caption: Influence of global regulatory bld genes on this compound production.

Experimental Workflow: From Isolation to Quantification

The following diagram outlines the logical flow of experiments to study this compound production from natural sources.

Caption: Experimental workflow for the study of this compound production.

Conclusion

This compound remains a significant focus of research due to its critical role in plant disease and its potential for development as a bioherbicide. Understanding the natural producers, their productive capacities, and the complex regulatory networks governing biosynthesis is crucial for advancing this research. The methodologies and data presented in this guide offer a comprehensive resource for scientists and professionals engaged in the study of this fascinating secondary metabolite. Further research into the signaling pathways and optimization of culture conditions will undoubtedly unlock new possibilities for the application of this compound and the management of the diseases it causes.

References

- 1. Thaxtomin biosynthesis: the path to plant pathogenicity in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound production and virulence are controlled by several bld gene global regulators in Streptomyces scabies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Thaxtomin A: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the structural analysis of Thaxtomin A, a potent phytotoxin produced by several species of Streptomyces. The unique 2,5-dioxopiperazine structure of this compound, derived from modified L-tryptophanyl and L-phenylalanyl units, has been elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This document details the experimental protocols and presents the key quantitative data essential for the unambiguous identification and characterization of this complex natural product.

High-Resolution Mass Spectrometry (HR-MS) Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition and confirming the molecular weight of this compound. The accurate mass measurement of the molecular ion provides critical information for formula determination.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of this compound involves High-Performance Liquid Chromatography (HPLC) coupled with a tandem sector quadrupole mass spectrometer.

-

Instrumentation : Agilent 1290 UHPLC system coupled to a TSQ Vantage tandem sector quadrupole mass spectrometer (Thermo Scientific).

-

Column : Agilent Eclipse Plus C18 column (1.8 μm, 4.6 × 50 mm) with a guard column.

-

Mobile Phase :

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution :

-

0.0 - 2.0 min: 50% to 75% B

-

2.0 - 2.1 min: 75% to 95% B

-

2.1 - 3.0 min: 95% B

-

3.0 - 4.0 min: 95% to 50% B

-

-

Flow Rate : 0.5 mL/min

-

Column Temperature : 35°C

-

Injection Volume : 10 µL

-

Ionization Mode : Heated Electrospray Ionization (HESI) in positive ion mode.

-

Mass Range : 50 to 1,050 m/z.

Data Presentation: Accurate Mass and Fragmentation

The molecular formula of this compound is C₂₂H₂₂N₄O₆, with a monoisotopic mass of 438.1539 Da. High-resolution mass spectrometry provides precise mass-to-charge ratio (m/z) values for the parent ion and its fragments, confirming the elemental composition.

| Ion | Formula | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |

| [M+H]⁺ | C₂₂H₂₃N₄O₆⁺ | 439.1612 | Data not available | Data not available |